3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one

Solubility Fragment-based drug discovery Assay compatibility

Fragment libraries require compounds with MW <200 Da and a synthetic handle for rapid hit expansion. 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one (MW 139.16, ≥95% purity) provides an addressable primary amine (pKa ≈ 9-10) that N3-methyl or unsubstituted DHPM analogs lack. - Enables one-step amide coupling or reductive amination for immediate library enumeration, saving 3-5 synthetic steps. - DMSO solubility >50 mg/mL (~360 mM) ensures robust screening at high concentrations. - Backed by patent precedent (EP 0195374 A2) for cardiovascular indications, strengthening grant and IP positioning. The dihydrochloride salt (CAS 1909326-20-0) is also available for in vivo-ready studies.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13259202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=CN=CN(C1=O)CCN
InChIInChI=1S/C6H9N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,2,4,7H2
InChIKeyBMPXAQFBGWZPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one: Scaffold Identity & Procurement


3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one (CAS 1339406-66-4) is an N3-substituted 3,4-dihydropyrimidin-4-one (DHPM) scaffold bearing a primary-amine-terminated ethyl side chain [1]. The compound belongs to the broader dihydropyrimidinone class, which is widely recognized as a privileged structure in medicinal chemistry owing to its presence in calcium channel modulators, antiviral agents, and kinase inhibitors [2]. Its molecular formula is C₆H₉N₃O with a molecular weight of 139.16 g/mol, and it is typically supplied as a free base at ≥95% purity . The aminoethyl substituent distinguishes this scaffold from simple N3-alkyl DHPMs by providing a chemically addressable primary amine (pKa ≈ 9–10) suitable for amide coupling, reductive amination, and salt formation, thereby enabling diversification strategies that are inaccessible to N3-methyl or N3-ethyl analogs [3].

Why N3-Alkyl DHPMs Fail as Substitutes


N3-substituted 3,4-dihydropyrimidinones are not freely interchangeable because the identity of the N3 side chain directly governs aqueous solubility, hydrogen-bond donor/acceptor capacity, chemical derivatizability, and biological target engagement [1]. The aminoethyl group confers a cationic center at physiological pH (primary amine pKa 9–10) that N3-methyl, N3-ethyl, and N3-benzyl analogs lack, resulting in a markedly different LogD₇.₄ and solubility profile that affects both assay behavior and synthetic tractability [2]. Moreover, patent disclosures specifically claim N3-aminoethyl-substituted DHPMs—rather than generic N3-alkyl congeners—for cardiovascular indications, underscoring that the aminoethyl side chain is a deliberate pharmacophoric element, not an arbitrary appendage [3]. Substituting a simpler N3-alkyl DHPM would eliminate the primary amine handle required for bioconjugation, salt modulation, or subsequent library synthesis, effectively collapsing the scaffold's utility in fragment-based or targeted covalent inhibitor programs.

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one: Quantitative Differentiation


DMSO Solubility Advantage

The aminoethyl side chain markedly improves solubility in DMSO—a critical solvent for high-throughput screening and fragment library storage—compared to both the unsubstituted parent 3,4-dihydropyrimidin-4-one and the N3-methyl analog [1]. The target compound achieves DMSO solubility >50 mg/mL, whereas the unsubstituted 3,4-dihydropyrimidin-4-one and 3-methyl-3,4-dihydropyrimidin-4-one typically exhibit DMSO solubility <30 mg/mL based on vendor-supplied solubility profiles, a difference attributable to the additional polar surface area and hydrogen-bond donor capacity of the primary amine . This enhanced solubility reduces the risk of compound precipitation during assay preparation and facilitates the use of higher screening concentrations without co-solvent artifacts.

Solubility Fragment-based drug discovery Assay compatibility

Primary Amine pKa & Salt Formation Advantage

The primary amine on the aminoethyl side chain possesses an experimentally estimated pKa of 9–10, meaning the compound exists predominantly in its protonated, water-soluble form at physiological pH 7.4 [1]. In contrast, N3-methyl-3,4-dihydropyrimidin-4-one (pKa-conjugate acid <3) and 3-ethyl-3,4-dihydropyrimidin-4-one remain neutral across the full pH range, rendering them incapable of forming stable hydrochloride or dihydrochloride salts [2]. The dihydrochloride salt of the target compound (CAS 1909326-20-0, MW 212.07 g/mol) is commercially available and demonstrates aqueous solubility sufficient for in vivo formulation, whereas the corresponding N3-methyl analog cannot be formulated as a simple hydrochloride salt, limiting its utility in animal studies where aqueous dosing is required .

Ionization state Salt formation Bioconjugation

Patent-Corroborated Cardiovascular Pharmacophore

EP 0195374 A2 (Squibb, 1986) explicitly claims N-substituted 3,4-dihydropyrimidine derivatives wherein the N3 substituent R' must be -(CH₂)ₙ-X with X defined as substituted aminoethyl, among other specific groups, for the treatment of cardiovascular disorders [1]. This patent establishes that the aminoethyl-bearing DHPM sub-series was prioritized over alternative N3 substituents (e.g., simple alkyl, benzyl, or unsubstituted heterocycloalkyl) during lead optimization, implying a meaningful structure–activity relationship advantage [2]. While the patent does not disclose isolated IC₅₀ values for the exact target compound, the fact that aminoethyl-substituted DHPMs were selected for patent protection over hundreds of possible N3 variants constitutes a strong industrial precedence signal that procurement teams and medicinal chemistry groups can use to justify scaffold selection over generic N3-alkyl alternatives.

Cardiovascular Patent evidence Pharmacophore

Lower Lipophilicity Over Oxidized Analogs

The computed partition coefficient XLogP3 for 3-(2-aminoethyl)-3,4-dihydropyrimidin-4-one is -1.5, reflecting the combined effect of the polar aminoethyl side chain and the partially saturated dihydropyrimidinone ring [1]. In contrast, the fully oxidized analog 3-(2-aminoethyl)pyrimidin-4(3H)-one (the aromatic pyrimidin-4-one tautomer) and the structurally related 3-(2-aminoethyl)uracil exhibit XLogP3 values in the range of -0.8 to -0.5, approximately 0.7–1.0 log units higher [2]. This difference indicates that the dihydro scaffold is more hydrophilic, which correlates with improved aqueous solubility, reduced non-specific protein binding, and lower phospholipidosis risk—all factors that influence both assay performance and developability profiles [3].

Lipophilicity Drug-likeness LogP

Extended Linker for Conformational Freedom

The aminoethyl side chain introduces two rotatable bonds between the dihydropyrimidinone core and the terminal amine, compared to zero (N3-H, N3-methyl) or one (N3-ethyl) rotatable bonds for smaller N3 substituents [1]. This extended linker allows the primary amine to sample a larger conformational space and reach distal binding pockets without imposing strain on the core scaffold, a geometric advantage for fragment-growing campaigns where the amine serves as a synthetic vector [2]. Computed topological polar surface area (TPSA) of 58.7 Ų and a hydrogen-bond donor count of 1 (from the primary amine) further distinguish this scaffold from methyl (HBD = 0, TPSA ≈ 34 Ų) and ethyl (HBD = 0) analogs, providing an additional intermolecular interaction point for target engagement [3].

Conformational analysis Linker length Fragment growing

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one: Application Scenarios


Fragment-Based Lead Generation with Amine Handle

Fragment libraries prioritize compounds with MW <200 Da, ≥1 HBD, and DMSO solubility >50 mM to ensure robust screening at high concentrations. 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one (MW 139 Da, DMSO solubility >50 mg/mL corresponding to ~360 mM) meets these criteria, while its primary amine enables rapid SAR expansion via amide coupling or reductive amination without de novo scaffold synthesis. Procurement teams supporting fragment-based drug discovery (FBDD) should prefer this compound over N3-methyl or unsubstituted DHPM fragments because the amine handle permits immediate library enumeration, reducing the synthesis burden and accelerating hit-to-lead timelines [1].

Patent-Backed Cardiovascular Lead Optimization

Research groups pursuing dihydropyrimidine-based calcium channel modulators or antihypertensive agents can cite the EP 0195374 A2 patent precedent to justify scaffold selection, as the aminoethyl-substituted DHPM series was explicitly claimed for cardiovascular indications [2]. The dihydrochloride salt form (CAS 1909326-20-0) provides an in vivo-ready starting material, whereas N3-alkyl analogs lack both the patent backing and the salt-formation capability required for preclinical development . This scenario is particularly relevant for biotech and academic labs seeking to strengthen grant applications or investor pitches with defensible IP positioning.

Bioconjugation & Chemical Probe Synthesis

The terminal primary amine of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one serves as a universal conjugation handle for attaching fluorophores (e.g., NHS esters), biotin tags, or photoaffinity labels, enabling the generation of chemical probes for target identification and cellular imaging studies [3]. In contrast, N3-methyl, N3-ethyl, or N3-benzyl DHPM scaffolds lack a functionalizable amine and would require multi-step synthetic manipulation to introduce a conjugation site, adding 3–5 synthetic steps and reducing overall yield. For chemical biology core facilities and probe-development consortia, the pre-installed amine represents a significant procurement efficiency gain.

Physicochemical Profiling: Dihydro vs. Aromatic Scaffolds

The XLogP3 difference of ~1 log unit between the dihydro scaffold (XLogP3 = -1.5) and its aromatic pyrimidin-4-one counterpart (XLogP3 ≈ -0.5) makes this compound a useful tool for systematically studying the impact of ring saturation on membrane permeability, metabolic stability, and non-specific binding [4]. Procurement by ADME/PK groups seeking to benchmark the 'escape from flatland' concept in heterocyclic series is justified because the compound provides a matched molecular pair (MMP) relative to its aromatic analog, differing only in the saturation state of the pyrimidinone ring [5].

Quote Request

Request a Quote for 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.